molecular formula C13H24ClNO3 B13476206 tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate

tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate

Cat. No.: B13476206
M. Wt: 277.79 g/mol
InChI Key: YGPQOKVPFNRGRU-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloromethyl prop-2-en-1-yl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce a ketone or aldehyde .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine

The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful strategy for drug delivery .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for various modifications, making it versatile for different applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate involves the interaction of its functional groups with specific molecular targets. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active drug or intermediate .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H24ClNO3

Molecular Weight

277.79 g/mol

IUPAC Name

tert-butyl N-[1-[2-(chloromethyl)prop-2-enoxy]-2-methylpropan-2-yl]carbamate

InChI

InChI=1S/C13H24ClNO3/c1-10(7-14)8-17-9-13(5,6)15-11(16)18-12(2,3)4/h1,7-9H2,2-6H3,(H,15,16)

InChI Key

YGPQOKVPFNRGRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COCC(=C)CCl

Origin of Product

United States

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